1-(2-Bromo-4-nitrophenyl)piperidine
Overview
Description
1-(2-Bromo-4-nitrophenyl)piperidine is a compound that belongs to the class of piperidines . Piperidines are six-membered heterocycles that include one nitrogen atom and five carbon atoms . They are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Synthesis Analysis
Piperidine derivatives are synthesized through various intra- and intermolecular reactions . A recent study reported an organophotocatalysed [1+2+3] strategy for the one-step synthesis of diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds . Other methods include the hydrogenation of unsaturated δ-lactams and oxidation of piperidines .Molecular Structure Analysis
The molecular formula of this compound is C11H13BrN2O2 . The compound has a molecular weight of 285.142 g/mol .Chemical Reactions Analysis
Piperidine derivatives are involved in various chemical reactions. For instance, they participate in intra- and intermolecular reactions leading to the formation of various piperidine derivatives such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Enantiomeric Resolution and Simulation Studies
The resolution and simulation studies of enantiomers related to "1-(2-Bromo-4-nitrophenyl)piperidine" derivatives have shown significant insights into their chiral properties. A study on the enantiomeric resolution of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione on a Chiralpak IA column highlights the importance of hydrogen bonding and π–π interactions for chiral resolution, suggesting potential applications in the development of enantioselective processes and analyses (Ali et al., 2016).
Ionic Liquid's Influence on Chemical Reactions
Investigations into the influence of ionic liquids on the rate and mechanism of reactions involving piperidine derivatives provide valuable insights into medium effects on chemical processes. A study examining the reaction of p-nitrophenyl acetate with piperidine across different ionic liquids and organic solvents has contributed to understanding solvent effects on reaction kinetics and mechanisms (Millán et al., 2013).
Antimalarial Activity of Piperidine Derivatives
Piperidine derivatives have been reported to exhibit pharmacological activities, including the inhibition of Plasmodium falciparum aspartic protease. This suggests potential applications in developing antimalarial therapies. Specifically, compounds with a nitro group in the benzene ring have shown significant inhibitory activity against plasmepsin-II of Plasmodium falciparum, indicating their role in malaria treatment strategies (Saify et al., 2011).
Analgesic Activities and Antiplatelet Effects
The analgesic activities and antiplatelet effects of piperidine derivatives have been explored, revealing their potential in pain management and cardiovascular disease treatment. Studies have shown that certain piperidine derivatives exhibit significant analgesic effects and the ability to inhibit platelet aggregation, highlighting their therapeutic potential (Saify et al., 2012).
Structural Analysis and Chemotherapeutic Potential
Structural analyses of piperidine derivatives, including X-ray crystallography and molecular docking studies, have provided insights into their potential as chemotherapeutic agents. The analysis of crystal structures and docking studies indicate that these compounds could bind at the active sites of cancer targets, suggesting their applicability in cancer treatment (Al-Mutairi et al., 2021).
Safety and Hazards
While specific safety and hazard information for 1-(2-Bromo-4-nitrophenyl)piperidine is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from sources of ignition .
Future Directions
Piperidine derivatives, including 1-(2-Bromo-4-nitrophenyl)piperidine, have potential applications in the pharmaceutical industry . Future research may focus on developing fast and cost-effective methods for the synthesis of substituted piperidines . Additionally, the development of stereoselective synthesis of multi-substituted 2-piperidinones is an attractive area of research .
Properties
IUPAC Name |
1-(2-bromo-4-nitrophenyl)piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O2/c12-10-8-9(14(15)16)4-5-11(10)13-6-2-1-3-7-13/h4-5,8H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEYSGHFJTVXAFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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